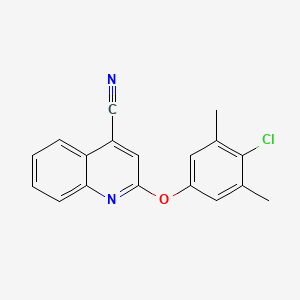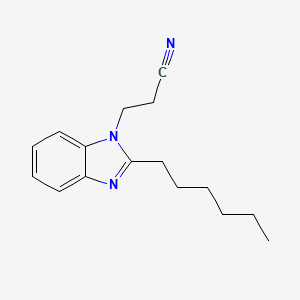
2-(4-Chloro-3,5-dimethylphenoxy)quinoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3,5-dimethylphenoxy)quinoline-4-carbonitrile is a heterocyclic organic compound that features a quinoline core substituted with a 4-chloro-3,5-dimethylphenoxy group and a carbonitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)quinoline-4-carbonitrile typically involves the reaction of 4-chloro-3,5-dimethylphenol with 2-chloroquinoline-4-carbonitrile. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chloroquinoline derivative, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3,5-dimethylphenoxy)quinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional functional groups.
Reduction: Formation of 2-(4-Chloro-3,5-dimethylphenoxy)quinoline-4-amine.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a lead compound for the development of new drugs due to its potential biological activities.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique properties.
Biological Studies: The compound’s interactions with biological targets make it a valuable tool for studying various biochemical pathways.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)quinoline-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Shares the quinoline core but with different substituents.
Quinolinyl-pyrazoles: Compounds with a quinoline core and pyrazole substituents.
Quinoline Heterocycles: Various quinoline derivatives with different functional groups.
Uniqueness
2-(4-Chloro-3,5-dimethylphenoxy)quinoline-4-carbonitrile is unique due to the presence of both the 4-chloro-3,5-dimethylphenoxy group and the carbonitrile group, which confer distinct chemical and biological properties. This combination of substituents makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C18H13ClN2O |
|---|---|
Molecular Weight |
308.8 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)quinoline-4-carbonitrile |
InChI |
InChI=1S/C18H13ClN2O/c1-11-7-14(8-12(2)18(11)19)22-17-9-13(10-20)15-5-3-4-6-16(15)21-17/h3-9H,1-2H3 |
InChI Key |
RABUAQVINZUTBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=NC3=CC=CC=C3C(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(1,5-dimethyl-1H-pyrazol-4-yl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14919614.png)
![N-(4-butylphenyl)-4,4-dimethyl-6-oxo-2-[(2-phenylethyl)amino]cyclohex-1-ene-1-carbothioamide](/img/structure/B14919618.png)
![2-[7-(1,3-benzothiazol-2-yl)-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl]-N,N-dimethylethanamine](/img/structure/B14919620.png)
![(4Z)-2-(4-methoxyphenyl)-5-phenyl-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14919627.png)
![N-[[[2-(4-methoxyphenyl)acetyl]amino]carbamothioyl]pyridine-3-carboxamide](/img/structure/B14919639.png)
![4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B14919643.png)

![3-(2-Chloropropanoyl)-9-methyl-3,9-diazaspiro[5.6]dodecan-10-one](/img/structure/B14919659.png)
![2-(4-chlorophenyl)-5-(furan-2-ylmethyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B14919669.png)
![11-(4-chlorophenyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B14919674.png)
![methyl [(4Z)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B14919682.png)
![1-(2,4-Dimethylphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B14919683.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-[4-(morpholinomethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14919686.png)
![2-[(3-ethyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14919692.png)
